molecular formula C7H3Cl2NO2S B1586129 2-Chloro-4-cyanobenzenesulfonyl chloride CAS No. 254749-11-6

2-Chloro-4-cyanobenzenesulfonyl chloride

Cat. No.: B1586129
CAS No.: 254749-11-6
M. Wt: 236.07 g/mol
InChI Key: GNJOWOAPHOFJBW-UHFFFAOYSA-N
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Preparation Methods

2-Chloro-4-cyanobenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 4-cyanobenzenesulfonyl chloride . The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods often involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Chloro-4-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine can produce a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyanobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The chlorine atom attached to the sulfonyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in many synthetic applications to create complex molecules.

Comparison with Similar Compounds

2-Chloro-4-cyanobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

What sets this compound apart is the presence of both a chlorine and a cyano group on the benzene ring, which imparts unique reactivity and properties to the compound .

Properties

IUPAC Name

2-chloro-4-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJOWOAPHOFJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370903
Record name 2-Chloro-4-cyanobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254749-11-6
Record name 2-Chloro-4-cyanobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-cyanobenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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